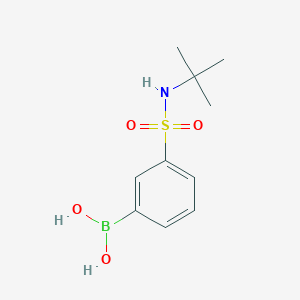

3-(tert-Butylaminosulphonyl)benzeneboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(tert-butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-5-8(7-9)11(13)14/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSASZPAKWQFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657274 | |

| Record name | [3-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221290-14-8 | |

| Record name | [3-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butylaminosulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sulphonylation and Amination Approaches

A common approach to synthesize sulphonyl-substituted boronic acids involves starting from carboxybenzeneboronic acid derivatives or benzenesulfonyl chlorides, followed by amination with tert-butylamine or tert-butylamine derivatives.

One patent describes the preparation of tert-butoxycarbonyl phenylboronic acid from carboxybenzeneboronic acid using sulfur oxychloride and potassium tert-butoxide in tetrahydrofuran (THF) solvent under nitrogen atmosphere. This method involves a one-pot reaction with stirring and temperature control between 0-5 °C, followed by acidification and recrystallization to yield the desired boronic acid derivative with high purity (98%) and molar yields ranging from 88% to 95% depending on exact reagent ratios.

Although this patent focuses on tert-butoxycarbonyl phenylboronic acid, the methodology of using sulfur oxychloride to introduce sulfonyl groups and tert-butoxide bases is relevant for synthesizing tert-butylaminosulphonyl derivatives by analogy, where tert-butylamine can be introduced as the amine source.

Boronic Acid Functionalization Techniques

Boronic acid groups are sensitive to reaction conditions, so mild and selective methods are preferred:

Miyaura borylation catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) using bis(pinacolato)diboron (B2pin2) is a widely used method to install boronic esters, which can be subsequently hydrolyzed to boronic acids. Hydrolysis can be achieved using ammonium acetate and sodium periodate under mild conditions, maintaining the sulphonyl substituent intact.

For sulfonyl fluoride analogs of boronic acids, ortho-lithiation of benzenesulfonyl fluoride with lithium diisopropylamide (LDA) followed by quenching with triisopropyl borate allows regioselective borylation at the ortho-position. This one-pot lithiation/borylation followed by acidic work-up yields ortho-substituted boronic acids in moderate yields (~59%). This approach could be adapted for tert-butylaminosulphonyl substitution by modifying the sulfonyl group precursor.

Summary of Key Preparation Parameters

| Step/Parameter | Conditions/Details | Outcome/Notes |

|---|---|---|

| Starting Material | Carboxybenzeneboronic acid or benzenesulfonyl fluoride | Provides boronic acid core or sulfonyl precursor |

| Sulfonylation Agent | Sulfur oxychloride (SOCl2) | Introduces sulfonyl group |

| Base | Potassium tert-butoxide or sodium tert-butoxide | Facilitates substitution and deprotonation |

| Solvent | Tetrahydrofuran (THF) | Common polar aprotic solvent |

| Temperature | 0-5 °C during base addition | Controls reaction rate and selectivity |

| Reaction Time | 1-4 hours | Ensures completion |

| Work-up | Acidification with acetic acid, extraction, recrystallization | Purifies product, yields 88-95% |

| Alternative Borylation | Pd-catalyzed Miyaura borylation, LDA ortho-lithiation | Enables regioselective boronic acid installation |

| Catalysis | Pd(dppf)Cl2, Pd(TFA)2 | For coupling and multi-component reactions |

| Yield | 59-98% depending on method and isomer | High yields achievable with optimized conditions |

Research Findings and Practical Considerations

The patent method demonstrates a robust, scalable preparation of tert-butoxycarbonyl phenylboronic acid, which can be a precursor or analog for tert-butylaminosulphonyl derivatives. The use of sulfur oxychloride and tert-butoxide bases under controlled temperature provides high purity and yield.

The Miyaura borylation and subsequent hydrolysis offer a mild route to install boronic acid groups on sulfonyl-substituted aromatic rings, preserving sensitive functionalities.

The palladium-catalyzed three-component reaction highlights the potential for enantioselective synthesis of sulfonamide-bearing arylboronic acids, which could be adapted for the target compound with appropriate sulfonamide and boronic acid precursors.

Ortho-lithiation/borylation methods enable regioselective synthesis of ortho-substituted sulfonyl boronic acids, which is relevant for the 3-position substitution on the benzene ring.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(tert-Butylaminosulphonyl)benzeneboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boronic acids or boronic esters.

Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Boronic esters, borates.

Reduction: Boronic acids, boronic esters.

Substitution: Substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

3-(tert-Butylaminosulphonyl)benzeneboronic acid is utilized as a catalyst in several organic reactions, including:

- Suzuki Coupling Reactions : This compound can facilitate the coupling of aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Chan–Lam Coupling : Recent studies have demonstrated that this compound can effectively participate in Chan–Lam coupling reactions, allowing for the formation of aryl amines from aryl boronic acids and amines under mild conditions .

| Reaction Type | Role of this compound |

|---|---|

| Suzuki Coupling | Catalyst for biaryl formation |

| Chan–Lam Coupling | Facilitator for aryl amine synthesis |

Asymmetric Synthesis

The compound has also been explored for its potential in asymmetric synthesis. Rhodium-catalyzed reactions involving this boronic acid have shown high enantioselectivity, making it useful for synthesizing chiral molecules . For instance, the addition of this compound to cyclic enones has yielded products with enantiomeric excesses exceeding 90%.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways related to cell proliferation and apoptosis .

Drug Development

The structural features of this boronic acid make it an attractive candidate for drug development, particularly in designing inhibitors for proteasomes and other cellular targets involved in cancer progression.

Case Study: Synthesis of Biaryl Compounds

In a recent study, researchers successfully synthesized a series of biaryl compounds using this compound as a key reagent. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in synthetic applications .

Case Study: Anticancer Activity Evaluation

Another study focused on evaluating the anticancer activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, highlighting its potential as a lead compound for further development .

Wirkmechanismus

The compound exerts its effects through its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and amino acids, leading to the inhibition of enzyme activity. The tert-butylaminosulphonyl group enhances the compound's solubility and stability, making it effective in biological systems.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound targets enzymes involved in metabolic pathways, leading to the inhibition of specific biochemical reactions.

Protein Interactions: It interacts with proteins to modulate their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfonamide vs. Amine/Acrylamide

3-AMINO-N-(TERT-BUTYL)BENZENESULFONAMIDE (CAS 608523-94-0)

- Molecular Formula : C₁₀H₁₆N₂O₂S

- Key Difference: Replaces the boronic acid group with an amino (-NH₂) group.

- Implications : Lacks reactivity in cross-coupling but retains sulfonamide functionality for hydrogen bonding. Used in pharmaceutical intermediates .

3-(Acrylamido)phenylboronic Acid (CAS 99349-68-5)

- Molecular Formula: C₉H₁₀BNO₃

- Key Difference : Substitutes sulfonamide with an acrylamide (-NHCOCH=CH₂) group.

- Implications : The acrylamide introduces polymerizable vinyl groups, expanding utility in materials science. Lower molecular weight (190.99 g/mol) enhances solubility compared to the target compound .

Functional Group Modifications: Sulfonamide vs. Ester/Morpholine

3-[3-(Morpholin-4-yl)propyl]benzeneboronic Acid, Pinacol Ester Hydrochloride

- Key Feature : Morpholine substituent enhances nucleophilicity; pinacol ester improves stability.

- Implications: Suitable for organometallic coordination and dynamic covalent chemistry, unlike the sulfonamide-based target compound .

3-[(tert-Butoxy)carbonyl]phenylboronic Acid (C₁₁H₁₅BO₄)

Halogenated and Sulfur-Containing Analogues

3-(3-Bromophenylsulphonamido)benzeneboronic Acid (CAS 913835-31-1)

- Molecular Formula: C₁₂H₁₁BBrNO₄S

- Key Difference : Bromine substituent on the phenyl ring.

3-(3-Fluoro-propylsulfanyl)-benzeneboronic Acid (CAS 958453-77-5)

Structural and Functional Comparison Table

Biologische Aktivität

3-(tert-Butylaminosulphonyl)benzeneboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C10H16BNO4S

- Molecular Weight : 245.21 g/mol

- CAS Number : Not specified in the sources.

This compound exhibits its biological effects primarily through its interaction with specific enzymes and cellular pathways. It acts as a proteasome inhibitor, which is critical in regulating the cell cycle and promoting apoptosis in cancer cells. The compound's boronic acid moiety allows it to bind covalently to the active sites of target proteins, disrupting their function.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| U266 (Multiple Myeloma) | 4.60 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast Cancer) | 6.74 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.21 | Inhibition of proteasome activity |

The mechanism involves the inhibition of cell cycle progression and induction of apoptosis through the activation of pro-apoptotic factors and suppression of anti-apoptotic proteins .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promise as an antibacterial agent. It is particularly effective against resistant strains of bacteria, including those responsible for nosocomial infections:

| Bacterial Strain | Inhibition Constant (Ki) | Notes |

|---|---|---|

| Pseudomonas aeruginosa | 0.004 µM | Effective against biofilm formation |

| E. coli | 0.008 µM | Significant activity against β-lactamase producing strains |

The compound functions by binding to serine residues in β-lactamases, thereby inhibiting their activity and preventing bacterial resistance mechanisms .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity against multiple myeloma cells . -

Antibacterial Efficacy Against Resistant Strains :

Another research effort demonstrated that this compound effectively inhibited the growth of Pseudomonas aeruginosa biofilms, which are notoriously difficult to treat due to their resistance mechanisms . This finding highlights its potential application in treating infections caused by resistant bacterial strains.

Q & A

Basic: What are the common synthetic routes for preparing 3-(tert-Butylaminosulphonyl)benzeneboronic acid, and how is purity ensured?

The synthesis typically involves introducing the tert-butylaminosulphonyl group to a pre-functionalized benzeneboronic acid scaffold. A standard approach includes:

- Suzuki-Miyaura Coupling : Using aryl halides and boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of solvent systems (THF/H₂O) with a base (Na₂CO₃) .

- Post-Functionalization : Sulfonylation of an amino-substituted benzeneboronic acid intermediate with tert-butylsulfonyl chloride under basic conditions.

Purity Assurance : Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization. Characterization via NMR (¹H/¹³C), HPLC (≥95% purity), and elemental analysis confirms structural integrity .

Basic: How does the tert-butylaminosulphonyl substituent influence the reactivity of benzeneboronic acid in cross-coupling reactions?

The tert-butylaminosulphonyl group acts as both an electron-withdrawing and steric hindrance moiety:

- Electronic Effects : The sulfonamide group increases electrophilicity at the boron center, enhancing transmetallation efficiency in Suzuki reactions .

- Steric Effects : The bulky tert-butyl group may slow coupling with hindered aryl halides but improves regioselectivity in polyhalogenated substrates.

Methodological Insight : Optimize reaction conditions (e.g., higher temperatures or microwave-assisted heating) to mitigate steric challenges .

Advanced: How can researchers resolve contradictions in catalytic efficiency when using this compound in sterically demanding Suzuki-Miyaura reactions?

Contradictions in catalytic efficiency often arise from competing steric and electronic effects. To address this:

- Ligand Screening : Test bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and improve turnover .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of the boronic acid and aryl halide.

- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to identify rate-limiting steps (e.g., transmetallation vs. oxidative addition) .

Advanced: What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

Stability studies are vital for applications in aqueous or biological systems:

- pH-Dependent Degradation : Use UV-Vis spectroscopy to track boronic acid hydrolysis (λ ~260 nm).

- Mass Spectrometry (MS) : Identify decomposition products (e.g., boric acid or sulfonamide fragments).

- X-ray Crystallography : Confirm structural robustness in solid-state conditions .

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to avoid:

- Hydrolysis : Minimize exposure to moisture by using anhydrous solvents (e.g., dry THF) during handling.

- Oxidation : Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced: How does the tert-butylaminosulphonyl group affect binding affinity in medicinal chemistry applications (e.g., protease inhibitors)?

The sulfonamide moiety enhances hydrogen-bonding interactions with target enzymes, while the tert-butyl group improves lipophilicity for membrane penetration.

Experimental Design :

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses.

- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl vs. trifluoromethyl) and compare IC₅₀ values .

Advanced: What strategies mitigate solubility challenges in aqueous reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.